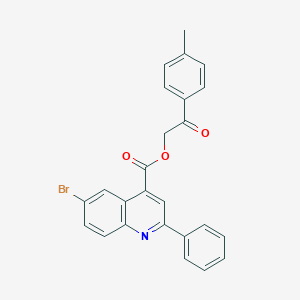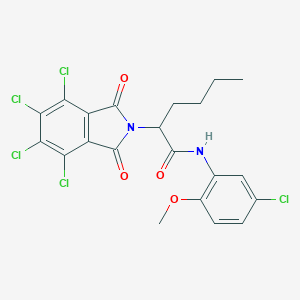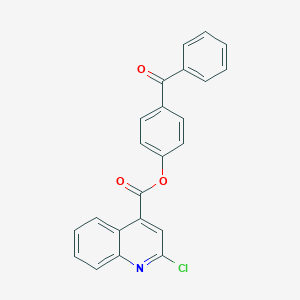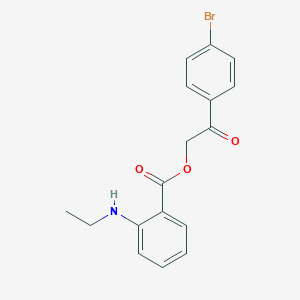![molecular formula C18H17ClN2O4 B339807 4-({2-[(3-chloro-2-methylphenyl)carbamoyl]phenyl}amino)-4-oxobutanoic acid](/img/structure/B339807.png)
4-({2-[(3-chloro-2-methylphenyl)carbamoyl]phenyl}amino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({2-[(3-chloro-2-methylphenyl)carbamoyl]phenyl}amino)-4-oxobutanoic acid is a complex organic compound with the molecular formula C18H17ClN2O4 and a molecular weight of 360.8 g/mol . This compound is characterized by its unique structure, which includes a chlorinated aniline group and a butanoic acid moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 4-({2-[(3-chloro-2-methylphenyl)carbamoyl]phenyl}amino)-4-oxobutanoic acid involves multiple steps, typically starting with the chlorination of aniline derivatives. The synthetic route often includes the following steps:
Chlorination of Aniline: Aniline is chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom.
Formation of the Amide Bond: The chlorinated aniline is then reacted with a suitable carboxylic acid derivative to form the amide bond. This step may involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).
Introduction of the Butanoic Acid Moiety:
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
4-({2-[(3-chloro-2-methylphenyl)carbamoyl]phenyl}amino)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chlorinated aniline group allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-({2-[(3-chloro-2-methylphenyl)carbamoyl]phenyl}amino)-4-oxobutanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-({2-[(3-chloro-2-methylphenyl)carbamoyl]phenyl}amino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The chlorinated aniline group allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
4-({2-[(3-chloro-2-methylphenyl)carbamoyl]phenyl}amino)-4-oxobutanoic acid can be compared with other similar compounds, such as:
4-{2-[(3-Chloro-4-methylanilino)carbonyl]anilino}-4-oxobutanoic acid: Similar structure but with a different substitution pattern on the aniline ring.
4-{2-[(3-Chloro-2-methylanilino)carbonyl]phenoxy}acetic acid: Contains a phenoxyacetic acid moiety instead of a butanoic acid moiety.
4-{2-[(3-Chloro-2-methylanilino)carbonyl]anilino}-4-oxopentanoic acid: Similar structure but with a pentanoic acid moiety instead of a butanoic acid moiety.
These compounds share similar chemical properties but differ in their specific applications and reactivity due to variations in their structures.
Properties
Molecular Formula |
C18H17ClN2O4 |
|---|---|
Molecular Weight |
360.8 g/mol |
IUPAC Name |
4-[2-[(3-chloro-2-methylphenyl)carbamoyl]anilino]-4-oxobutanoic acid |
InChI |
InChI=1S/C18H17ClN2O4/c1-11-13(19)6-4-8-14(11)21-18(25)12-5-2-3-7-15(12)20-16(22)9-10-17(23)24/h2-8H,9-10H2,1H3,(H,20,22)(H,21,25)(H,23,24) |
InChI Key |
PGZABJXSDQXYRK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC=CC=C2NC(=O)CCC(=O)O |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC=CC=C2NC(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![isobutyl 4-{[2-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}benzoate](/img/structure/B339731.png)






![2-[4-(Benzyloxy)phenyl]-2-oxoethyl 2-(ethylamino)benzoate](/img/structure/B339749.png)



